molecular formula C24H46O2 B13445467 (1S,2R,5S)-(+)-Menthyl Myristate

(1S,2R,5S)-(+)-Menthyl Myristate

Cat. No.: B13445467
M. Wt: 366.6 g/mol
InChI Key: HNZZQYMJJNOJHM-ZRBLBEILSA-N
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Description

(1S,2R,5S)-(+)-Menthyl Myristate is an ester compound formed from the reaction of (1S,2R,5S)-(+)-Menthol and Myristic Acid. This compound is known for its pleasant minty aroma and is used in various applications, including cosmetics and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,2R,5S)-(+)-Menthyl Myristate can be synthesized through the esterification of (1S,2R,5S)-(+)-Menthol with Myristic Acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous removal of water and the use of efficient catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,5S)-(+)-Menthyl Myristate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield (1S,2R,5S)-(+)-Menthol and Myristic Acid.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

    Reduction: Reduction reactions can convert the ester back to the alcohol and acid components.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: (1S,2R,5S)-(+)-Menthol and Myristic Acid.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: (1S,2R,5S)-(+)-Menthol and Myristic Acid.

Scientific Research Applications

(1S,2R,5S)-(+)-Menthyl Myristate has several scientific research applications:

    Chemistry: Used as a model compound in esterification and hydrolysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.

    Industry: Utilized in the production of cosmetics, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (1S,2R,5S)-(+)-Menthyl Myristate involves its interaction with biological membranes and enzymes. The compound can penetrate the skin and exert local effects, such as cooling and soothing sensations. It may also interact with specific receptors and enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    (1S,2R,5S)-(+)-Menthol: The parent alcohol from which (1S,2R,5S)-(+)-Menthyl Myristate is derived.

    Myristic Acid: The fatty acid component of the ester.

    Other Menthol Esters: Compounds such as (1S,2R,5S)-(+)-Menthyl Acetate and (1S,2R,5S)-(+)-Menthyl Propionate.

Uniqueness

This compound is unique due to its specific combination of (1S,2R,5S)-(+)-Menthol and Myristic Acid, which imparts distinct physical and chemical properties. Its pleasant aroma, combined with potential biological activities, makes it valuable in various applications.

Properties

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] tetradecanoate

InChI

InChI=1S/C24H46O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-24(25)26-23-19-21(4)17-18-22(23)20(2)3/h20-23H,5-19H2,1-4H3/t21-,22+,23-/m0/s1

InChI Key

HNZZQYMJJNOJHM-ZRBLBEILSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H]1C[C@H](CC[C@@H]1C(C)C)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CC(CCC1C(C)C)C

Origin of Product

United States

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